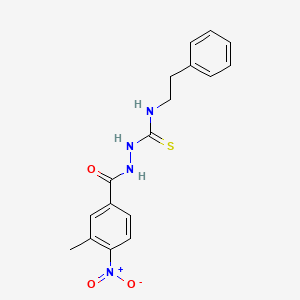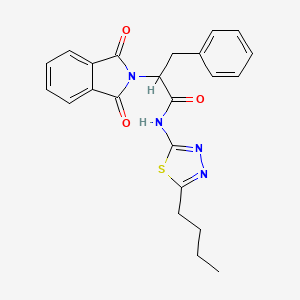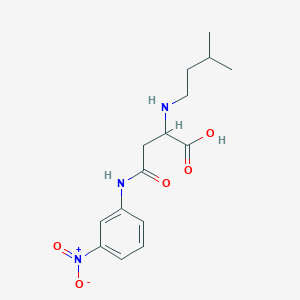
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
説明
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, commonly known as DFB, is a small molecule that has attracted significant attention in the scientific community due to its potential applications in drug development. DFB is a derivative of benzodioxine, a heterocyclic compound that has been shown to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.
作用機序
The mechanism of action of DFB is not fully understood, but it is thought to involve the inhibition of protein kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting protein kinases, DFB disrupts the signaling pathways that regulate cell growth and proliferation, leading to the inhibition of cancer cell growth. DFB has also been shown to inhibit the replication of viruses by interfering with the viral life cycle, making it a promising candidate for antiviral drug development.
Biochemical and Physiological Effects
DFB has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of viral replication, and the modulation of immune responses. DFB has also been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
DFB has several advantages for lab experiments, including its high purity and stability, which make it a reliable tool for drug discovery research. However, DFB also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings. In addition, the mechanism of action of DFB is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several potential future directions for research on DFB. One area of focus could be on elucidating the mechanism of action of DFB, which could lead to the development of more effective therapies for cancer and viral infections. Another area of focus could be on developing new derivatives of DFB with improved solubility and bioavailability, which could enhance its potential as a drug candidate. Additionally, research could focus on exploring the potential applications of DFB in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
科学的研究の応用
DFB has been extensively studied for its potential applications in drug development. It has been shown to exhibit a range of biological activities, including inhibition of protein kinases, which are enzymes that play a critical role in cell signaling pathways. DFB has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for anticancer drug development. In addition, DFB has been shown to exhibit antiviral activity against a range of viruses, including influenza, HIV, and hepatitis C virus. These findings suggest that DFB could be a valuable tool for developing new therapies for cancer and viral infections.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO3/c16-10-6-5-9(7-11(10)17)18-15(19)14-8-20-12-3-1-2-4-13(12)21-14/h1-7,14H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRUNWDOOWTGPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-amino-4',4',6',8'-tetramethyl-2',5-dioxo-4'H,5H-spiro[pyrano[3,2-c]chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4118434.png)
![N-{1-[4-allyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-chlorobenzamide](/img/structure/B4118435.png)
![2-{[(6-bromo-2-naphthyl)oxy]acetyl}-N-(4-ethoxyphenyl)hydrazinecarboxamide](/img/structure/B4118443.png)
![N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B4118454.png)

![2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4118463.png)
![2-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4118466.png)
![N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide](/img/structure/B4118472.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B4118477.png)

![methyl 5-methyl-4-phenyl-2-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4118495.png)
![2-[1-benzoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenyl acetate](/img/structure/B4118502.png)